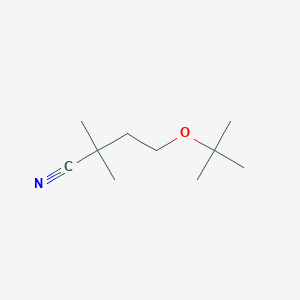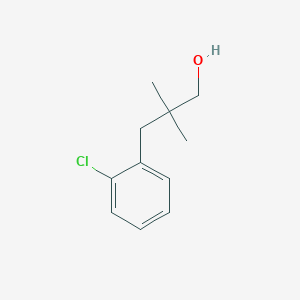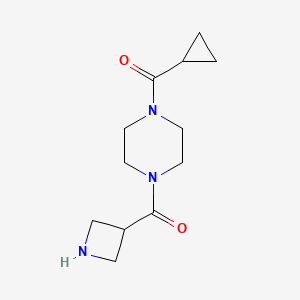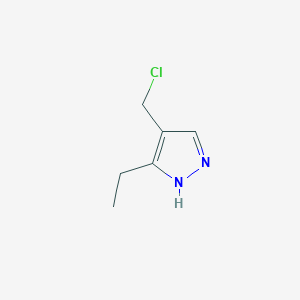
4-(chloromethyl)-5-ethyl-1H-pyrazole
Vue d'ensemble
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound “4-(chloromethyl)-5-ethyl-1H-pyrazole” suggests that it is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of a pyrazole derivative could involve the reaction of a diketone with hydrazine .Molecular Structure Analysis
The molecular structure of an organic compound is typically determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. For example, chloromethyl groups can participate in various reactions, such as substitution reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
One notable application of chloromethylpyrazole derivatives is in the synthesis of heterocyclic compounds, which are of interest due to their potential pharmacological properties. For instance, V. A. Ogurtsov and O. Rakitin (2021) described a rational and short two-step synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound serves as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, highlighting its importance in the synthesis of substances with useful pharmacological properties Ogurtsov & Rakitin, 2021.
Antimicrobial and Anticancer Agents
Chloromethylpyrazole derivatives are also explored for their potential antimicrobial and anticancer activities. H. Hafez , Abdel-Rhman B. A. El-Gazzar , and S. Al-Hussain (2016) synthesized a series of novel pyrazole derivatives showing significant in vitro antimicrobial and anticancer activities. Among these compounds, some exhibited higher anticancer activity than the reference drug doxorubicin, demonstrating the potential of chloromethylpyrazole derivatives in therapeutic applications Hafez, El-Gazzar, & Al-Hussain, 2016.
Material Science Applications
In material science, D. Reger , James R. Gardinier , and colleagues (2003) developed a general two-step method for the syntheses of 4-(alkyl)pyrazoles, leading to the creation of complexes with novel anionic structures. Their work not only expands the understanding of pyrazole chemistry but also contributes to the development of new materials with potential applications in various industries Reger, Gardinier, et al., 2003.
Green Chemistry
The work of H. Al-Matar , K. Khalil , and colleagues (2010) on the green synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines underlines the significance of chloromethylpyrazole derivatives in promoting environmentally friendly chemical processes. Their methodology eliminates the need for solvents, showcasing an advancement towards sustainable chemistry Al-Matar, Khalil, et al., 2010.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-5-ethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQMRFHDCHGSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-5-ethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1490586.png)

![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)
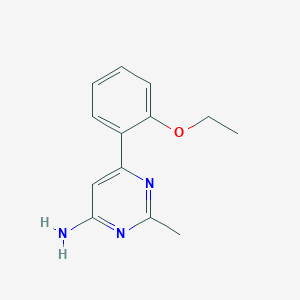
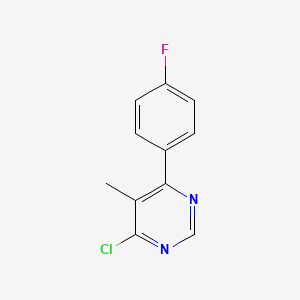
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)

![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)


